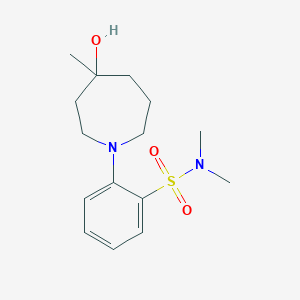
2-chloro-N-(2-cyano-6-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(2-cyano-6-methoxyphenyl)acetamide, also known as CCMA, is a chemical compound that has gained attention in scientific research due to its potential applications in drug discovery and development. CCMA is a small molecule that belongs to the class of amides and has a molecular weight of 278.74 g/mol. In
Applications De Recherche Scientifique
2-chloro-N-(2-cyano-6-methoxyphenyl)acetamide has been shown to have potential applications in drug discovery and development. It has been found to exhibit inhibitory activity against a variety of enzymes and receptors, including but not limited to, protein tyrosine phosphatases, matrix metalloproteinases, and cannabinoid receptors. 2-chloro-N-(2-cyano-6-methoxyphenyl)acetamide has also been shown to have anti-inflammatory and anti-tumor properties.
Mécanisme D'action
The mechanism of action of 2-chloro-N-(2-cyano-6-methoxyphenyl)acetamide is not fully understood. However, it has been suggested that 2-chloro-N-(2-cyano-6-methoxyphenyl)acetamide may act as an inhibitor of enzymes and receptors by binding to their active sites and preventing their normal functioning. This may result in a decrease in the activity of these enzymes and receptors, leading to the observed effects of 2-chloro-N-(2-cyano-6-methoxyphenyl)acetamide.
Biochemical and Physiological Effects
2-chloro-N-(2-cyano-6-methoxyphenyl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of protein tyrosine phosphatases, which are enzymes involved in the regulation of cell signaling pathways. 2-chloro-N-(2-cyano-6-methoxyphenyl)acetamide has also been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in tissue remodeling and repair. Additionally, 2-chloro-N-(2-cyano-6-methoxyphenyl)acetamide has been found to have anti-inflammatory and anti-tumor properties, which may be due to its ability to modulate the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-chloro-N-(2-cyano-6-methoxyphenyl)acetamide in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. Additionally, 2-chloro-N-(2-cyano-6-methoxyphenyl)acetamide has been shown to have a wide range of potential applications, making it a versatile compound for use in various research areas. However, one limitation of using 2-chloro-N-(2-cyano-6-methoxyphenyl)acetamide in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments involving 2-chloro-N-(2-cyano-6-methoxyphenyl)acetamide.
Orientations Futures
There are several future directions for research involving 2-chloro-N-(2-cyano-6-methoxyphenyl)acetamide. One area of interest is the development of 2-chloro-N-(2-cyano-6-methoxyphenyl)acetamide-based drugs for the treatment of diseases such as cancer and inflammation. Another area of interest is the elucidation of the mechanism of action of 2-chloro-N-(2-cyano-6-methoxyphenyl)acetamide, which may provide insight into the development of new drugs targeting enzymes and receptors. Additionally, further research is needed to explore the potential applications of 2-chloro-N-(2-cyano-6-methoxyphenyl)acetamide in other areas of research, such as neuroscience and immunology.
Méthodes De Synthèse
The synthesis of 2-chloro-N-(2-cyano-6-methoxyphenyl)acetamide can be achieved through a multi-step process that involves the reaction of 2-cyano-6-methoxyaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ammonia to yield 2-chloro-N-(2-cyano-6-methoxyphenyl)acetamide. The overall yield of this synthesis method is around 60%.
Propriétés
IUPAC Name |
2-chloro-N-(2-cyano-6-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-15-8-4-2-3-7(6-12)10(8)13-9(14)5-11/h2-4H,5H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUQBTIBZGYJIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1NC(=O)CCl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-cyano-6-methoxyphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methyl-1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)azepan-4-ol](/img/structure/B6635066.png)
![1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclobutane-1-carboxylic acid](/img/structure/B6635071.png)

![[2-(Ethylamino)pyridin-4-yl]-(4-hydroxy-4-methylazepan-1-yl)methanone](/img/structure/B6635077.png)
![1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B6635084.png)
![3-[1-[(3-Methyl-1,2-oxazol-5-yl)methyl]triazol-4-yl]propanoic acid](/img/structure/B6635092.png)
![3-ethyl-N-[1-(4-fluorophenyl)pentyl]-1-methylpyrazol-4-amine](/img/structure/B6635105.png)




![2-[[2-(3-Chlorophenyl)-1,3-oxazol-4-yl]methyl-(2,2-difluoroethyl)amino]ethanol](/img/structure/B6635153.png)